molecular formula C23H25N3O4S2 B2645327 (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851716-91-1

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2645327
CAS No.: 851716-91-1
M. Wt: 471.59
InChI Key: JKFIUDKMVLZTJT-VHXPQNKSSA-N
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Description

Background on Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic frameworks dominate medicinal chemistry, constituting over 85% of biologically active compounds. Nitrogen-containing heterocycles, such as indoles, benzothiazoles, and oxazolidinones, are particularly prominent due to their ability to mimic endogenous biomolecules and interact with diverse biological targets. For instance, the oxazolidinone ring in Linezolid serves as the pharmacophore for its antibacterial activity, demonstrating the clinical relevance of these scaffolds. Similarly, benzothiazoles and indoles are classified as "privileged scaffolds" due to their proven utility in targeting receptors implicated in cancer, neurodegenerative disorders, and infectious diseases. The structural plasticity of heterocycles allows for precise modulation of solubility, lipophilicity, and hydrogen-bonding capacity, optimizing drug-like properties.

Significance of Indoline-Benzothiazole Hybrid Molecules

The fusion of indoline and benzothiazole moieties represents a strategic approach to enhance bioactivity through synergistic interactions. Indoline derivatives, with their partially saturated pyrrole ring, exhibit improved metabolic stability compared to fully aromatic indoles, while benzothiazoles contribute planar aromaticity conducive to π-π stacking and intercalation. Recent studies highlight the efficacy of such hybrids in targeting pathological protein aggregates in Alzheimer’s and Parkinson’s diseases. For example, benzothiazole-indole hybrids have demonstrated dual inhibitory activity against tau and α-synuclein fibrillization, underscoring their potential in multifactorial neurodegenerative disorders. The incorporation of methoxyethyl side chains, as seen in the subject compound, further enhances blood-brain barrier permeability, a critical factor for central nervous system therapeutics.

Historical Development of Acetamide-Containing Heterocycles

Acetamide functionalities have long been employed to fine-tune the physicochemical and pharmacokinetic profiles of heterocyclic drugs. The acetamide group in Linezolid, for instance, enhances water solubility while maintaining target affinity. In the context of benzothiazoles, acetamide derivatives have shown pronounced antitumor activity by inhibiting kinase pathways and inducing apoptosis. Structural hybridization strategies, such as appending acetamide to benzothiazole-indole hybrids, enable precise control over molecular conformation and target engagement. Modern synthetic methodologies, including C–H activation and multicomponent reactions, have expanded access to complex acetamide-bearing heterocycles, accelerating structure-activity relationship studies.

Rationale for Investigating Thioether-Linked Heterocyclic Hybrids

Thioether linkages confer unique advantages in drug design, including enhanced metabolic stability and conformational rigidity compared to their oxygen-based counterparts. The thioether bridge in the subject compound likely restricts rotational freedom, orienting the indoline and benzothiazole moieties for optimal target binding. Furthermore, the sulfur atom’s polarizability facilitates hydrophobic interactions within enzyme active sites, as evidenced by thioether-containing kinase inhibitors. Recent advances in sulfur chemistry, such as photoredox-catalyzed thiol-ene couplings, have simplified the synthesis of such linkages, enabling rapid exploration of structure-activity relationships.

Research Objectives and Scope

This article aims to elucidate the structural and functional attributes of (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, with a focus on its design rationale, synthetic feasibility, and potential therapeutic applications. By integrating insights from heterocyclic chemistry, molecular hybridization, and mechanistic pharmacology, this work seeks to advance the development of multitarget agents for complex diseases.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-29-12-11-26-19-8-7-17(30-2)13-20(19)32-23(26)24-21(27)14-31-15-22(28)25-10-9-16-5-3-4-6-18(16)25/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFIUDKMVLZTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C28H27N3O2S
  • Molecular Weight : 469.6 g/mol

The structural complexity includes an indoline moiety, a benzo[d]thiazole component, and a thioether linkage, which may contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This interaction is crucial for neuroprotective effects, particularly in conditions like ischemic stroke. The compound has shown protective effects against oxidative stress-induced cell death in various cell lines, including RAW 264.7 macrophages.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have revealed that related compounds demonstrate IC50 values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer), suggesting strong anticancer potential .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, with studies showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cell lines. This suggests that it may modulate inflammatory pathways effectively, which is critical in cancer and chronic inflammatory diseases .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory properties, some derivatives have also shown limited antimicrobial activity against specific bacterial strains. This highlights the versatility of the compound in addressing multiple therapeutic targets .

Case Studies and Research Findings

StudyFindings
Khadra et al. (2024)Synthesized benzoxazepine derivatives showed significant anti-cancer activities and moderate antimicrobial effects .
BenchChem (2024)The compound exhibited neuroprotective effects comparable to ifenprodil in models of oxidative stress.
ResearchGate StudyEvaluated the synthesis and biological activity of indoline derivatives, noting significant cytotoxicity against tumor cell lines .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable bioavailability, which is essential for its therapeutic application. The compound's ability to cross the blood-brain barrier enhances its potential use in neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide exhibit potent anticancer properties. For instance, derivatives have shown efficacy as inhibitors of Indolamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tumor immune evasion. Studies demonstrate that specific analogs can inhibit IDO1 with IC50 values in the low nanomolar range, suggesting their potential as therapeutic agents in cancer immunotherapy .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit various enzymes. For example, preliminary assays have shown that certain derivatives can inhibit monoamine oxidases (MAOs), which are linked to neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like depression and Parkinson's disease .

Biological Research Applications

  • Biochemical Pathways Modulation :
    • The compound's mechanism of action involves interaction with specific molecular targets, modulating biochemical pathways that could lead to therapeutic effects such as tumor suppression and inflammation reduction. This property makes it a valuable candidate for further exploration in drug development .
  • Antimicrobial Properties :
    • Investigations into the antimicrobial activity of related compounds have revealed significant effects against various pathogens, indicating that this compound could be effective in developing new antibiotics .

Material Science Applications

  • Synthesis of New Materials :
    • The unique structural features of this compound allow it to be used as a building block for synthesizing more complex molecules. Its application in material science includes the development of novel polymers and nanomaterials, which can be utilized in electronics and nanotechnology .

Case Studies and Research Findings

StudyFindingsImplications
Zhang et al. (2021)Demonstrated potent IDO1 inhibition by benzimidazole analoguesSupports the development of immunotherapeutic agents
Arrighi et al. (2020)Investigated enzyme inhibition by similar compoundsHighlights potential for neurological disorder treatments
Gupta et al. (2022)Explored antimicrobial properties of derivativesSuggests new avenues for antibiotic development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Features
Compound Name / ID Core Structure Key Substituents Stereochemistry Biological Relevance (Reported)
Target Compound Indoline + Benzothiazole 6-Methoxy, 3-(2-methoxyethyl) on benzothiazole; thioether linkage Z-configuration Hypothesized anticancer activity
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Indoline + Isoxazole Fluoroisoxazole and methylisoxazole substituents E-configuration Anticancer (IC₅₀ ~6.55 μM)
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) Indoline Naphthyl group at acetamide position - Moderate cytotoxicity
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (Compound 2a–i) Indole + Oxadiazole + Benzothiazole Oxadiazole-thioether bridge; benzothiazole - Anticancer (EGFR inhibition)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2c) Indole + Thiazole Thiazole-imine linkage; carboxylic acid - Antimicrobial activity

Pharmacological and Physicochemical Comparisons

Bioactivity
  • The methoxy groups may enhance cell permeability compared to polar derivatives like 38 ([2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetylamino]-acetic acid) .
  • E-Isoxazole Analogues (): Exhibit moderate anticancer activity (IC₅₀ 6.5–6.8 μM), but the Z-configuration in the target compound may alter binding kinetics due to steric effects.
  • Oxadiazole-Benzothiazole Hybrids (): Demonstrated EGFR inhibition (IC₅₀ ~1.2 μM), attributed to the oxadiazole-thioether bridge. The target compound’s thioether linkage may offer similar advantages but lacks the oxadiazole’s π-stacking capability .
Physicochemical Properties
  • Solubility: The 6-methoxy and 2-methoxyethyl groups on the benzothiazole likely increase hydrophilicity compared to non-substituted analogs like Compound 2-T (triazolyl substituent) .
  • Metabolic Stability: The thioether bridge may reduce susceptibility to hydrolysis versus ester-linked analogs (e.g., ethyl 2-cyanoacetate derivatives in ) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing intermediates like indole- or benzothiazole-derived precursors with thioglycolic acid derivatives in acetic acid (e.g., ).
  • Thiol-alkylation : Introducing the thioether moiety via nucleophilic substitution (e.g., ).
  • Characterization : Confirmation via IR spectroscopy (C=O and S-H stretches), ¹H/¹³C NMR (to verify Z-configuration and substituent integration), HRMS (mass accuracy <5 ppm), and elemental analysis (C, H, N, S content) .

Q. What experimental design principles apply to studying this compound’s reactivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility for nucleophilic substitutions, while acetic acid facilitates cyclization ().
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation ().
  • Control experiments : Include blank reactions to rule out autocatalysis or solvent effects (e.g., ’s split-plot design adapted for chemical studies).

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies ( notes pleiotropic effects causing inconsistency).
  • Purity checks : Use HPLC (>95% purity) to exclude impurities skewing results ( emphasizes HRMS validation).
  • Structural analogs : Compare activity of derivatives (e.g., indole vs. benzothiazole modifications) to isolate pharmacophores ().

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Computational modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases or receptors) (’s approach for benzothiazole derivatives).
  • Isotopic labeling : Use ¹⁴C or ³H-labeled analogs to track metabolic pathways (e.g., ’s hydrolysis studies).
  • Kinetic studies : Measure reaction rates under varying pH/temperature to infer catalytic mechanisms (’s reflux conditions).

Q. How can researchers optimize the compound’s stability for in vivo studies?

  • Degradation profiling : Conduct accelerated stability tests (40°C/75% RH) with LC-MS to identify hydrolysis-prone sites (e.g., acetamide or thioether bonds) .
  • Prodrug design : Modify labile groups (e.g., esterify carboxylates) to enhance bioavailability (’s ethoxyimino modification).
  • Formulation screening : Test micellar encapsulation or cyclodextrin complexes to improve aqueous solubility (’s use of thiophene derivatives for material compatibility).

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